D-Fructopyranose-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

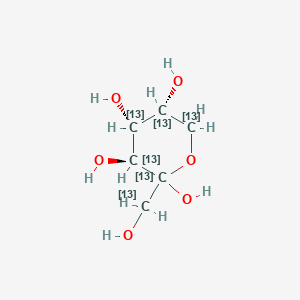

D-Fructopyranose-13C6: is a stable isotope-labeled compound of D-fructopyranose, a naturally occurring sugar. The “13C6” label indicates that all six carbon atoms in the molecule are the carbon-13 isotope, which is useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic research .

Preparation Methods

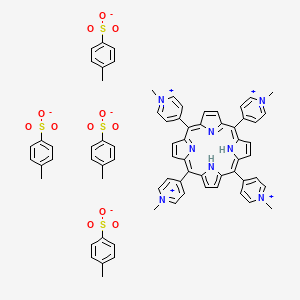

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructopyranose-13C6 typically involves the selective bromination of sucrose, followed by acetalation with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid. This process yields methyl 6-bromo-6-deoxy-1,3-O-isopropylidene-α-D-fructofuranoside, which is then converted to this compound through further chemical reactions .

Industrial Production Methods: Industrial production of this compound involves the use of advanced chemical synthesis techniques, often employing enzyme-catalyzed reactions for higher yield and purity. The process may include isomerization of labeled glucose or condensation reactions involving labeled glyceraldehyde and dihydroxyacetone phosphate .

Chemical Reactions Analysis

Types of Reactions: D-Fructopyranose-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in the Maillard reaction with amino acids, leading to the formation of complex flavor compounds .

Common Reagents and Conditions: Common reagents used in reactions with this compound include sulfuric acid, acetone, and various catalysts like strontium chloride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products: Major products formed from reactions involving this compound include various acetonides and thiosugar derivatives, which have significant biological and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, D-Fructopyranose-13C6 is used as a tracer in NMR spectroscopy to study molecular structures and dynamics. Its labeled carbon atoms provide detailed insights into reaction mechanisms and molecular interactions .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It helps in understanding the role of fructose in cellular metabolism and its impact on various biological processes .

Medicine: In medicine, this compound is used in metabolic studies to investigate disorders related to fructose metabolism, such as hereditary fructose intolerance. It also aids in the development of diagnostic tools and therapeutic strategies .

Industry: Industrially, this compound is used in the production of high-fructose corn syrup and other sweeteners. Its labeled form is valuable in quality control and process optimization .

Mechanism of Action

D-Fructopyranose-13C6 exerts its effects through its interaction with various enzymes and metabolic pathways. It is involved in the reversible conversion of sucrose and uridine diphosphate into fructose and uridine diphosphate-glucose, a key step in sucrose metabolism . The labeled carbon atoms allow for precise tracking of these metabolic processes, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

D-Glucopyranose: Another naturally occurring sugar with similar structural properties but different metabolic roles.

D-Fructofuranose: An isomer of D-Fructopyranose with a different ring structure, leading to distinct chemical and biological properties.

Uniqueness: D-Fructopyranose-13C6 is unique due to its stable isotope labeling, which makes it an invaluable tool in scientific research. Its ability to provide detailed insights into molecular structures and metabolic pathways sets it apart from other similar compounds .

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

186.11 g/mol |

IUPAC Name |

(3S,4R,5R)-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

LKDRXBCSQODPBY-TXOLJYCISA-N |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid](/img/structure/B12512298.png)

![4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12512299.png)

![N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate](/img/structure/B12512305.png)

![(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12512323.png)

![Thieno[2,3-b]pyridin-5-ylboronic acid](/img/structure/B12512336.png)

![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B12512356.png)